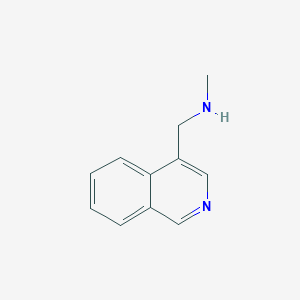

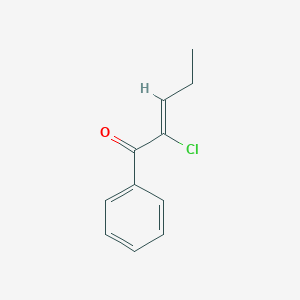

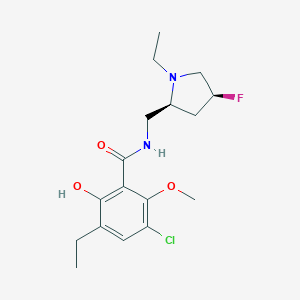

N-methyl-(isoquinolin-4-ylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-methyl-(isoquinolin-4-ylmethyl)amine" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, 4-aminoquinoline derivatives have shown promise as anticancer agents, with some compounds demonstrating significant cytotoxic effects on human breast tumor cell lines . Additionally, 4-aminoquinoline antimalarials, such as N-tert-butyl isoquine, have been developed

科学的研究の応用

1. Pharmacological and Physiological Studies

Research on isoquinoline derivatives, including those structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine, has shown significant pharmacological and physiological activities. A study by Fassett and Hjort (1938) investigated the effects of various isoquinolines on blood pressure, pulse rate, respiration, and smooth muscle. They found that the pressor activity in these compounds is associated with secondary amines and influenced by the placement of hydroxy groups. The study also observed respiratory stimulation and effects on smooth muscle through the autonomic nervous system in N-methyl derivatives of isoquinolines (Fassett & Hjort, 1938).

2. Synthesis of Heterocyclic Compounds

Isoquinoline derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Justyna et al. (2017) explored the flash vacuum thermolysis reactions of compounds structurally similar to N-methyl-(isoquinolin-4-ylmethyl)amine. They observed the formation of imidazoazines, a class of compounds with potential applications in organic and medicinal chemistry (Justyna et al., 2017).

3. Neurotoxicity and Parkinson's Disease Research

Isoquinoline derivatives have been studied in the context of Parkinson's disease. McNaught et al. (1998) investigated isoquinoline derivatives as potential endogenous neurotoxins, exploring their role in the etiology of Parkinson's disease. Their study highlighted the capacity of these compounds to cross the blood-brain barrier and affect neuronal cell death (McNaught et al., 1998).

4. Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) studied the luminescent properties of naphthalimides with isoquinoline substituents, demonstrating their potential use in the development of novel photoluminescent materials. The study highlighted the photo-induced electron transfer properties of these compounds, suggesting their application in photochemical research (Gan et al., 2003).

5. Antidepressant Activity

Isoquinoline derivatives have also been evaluated for their antidepressant activity. Dhir et al. (2011) explored the antidepressant effects of a compound structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. Their study showed significant effects on neurotransmitter levels in the brain, suggesting the potential of isoquinoline derivatives in treating depression (Dhir et al., 2011).

6. Synthesis of Isoquinolinones

Research by Sanna and Savelli (1984) focused on the synthesis of isoquinolinones, which are structurally related to N-methyl-(isoquinolin-4-ylmethyl)amine. These compounds have shown potential depressant and anti-inflammatory activity, highlighting the diverse applications of isoquinoline derivatives in medicinal chemistry (Sanna & Savelli, 1984).

7. Catalysis and Chemical Synthesis

Tobisu et al. (2012) explored the amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds, utilizing isoquinoline derivatives in their study. This research contributes to the field of catalysis, offering new methods for chemical synthesis involving isoquinolines (Tobisu et al., 2012).

Safety And Hazards

特性

IUPAC Name |

1-isoquinolin-4-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGLKXJHQKIFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-(isoquinolin-4-ylmethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)